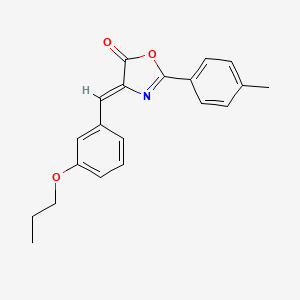![molecular formula C19H22IN3O5S B4737944 2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737944.png)
2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide
Vue d'ensemble
Description
2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MIP-1, and it has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for further study. In
Mécanisme D'action
The mechanism of action of MIP-1 involves its ability to bind to specific receptors in the body. Studies have shown that MIP-1 binds to the CXCR4 receptor, which is found on the surface of cancer cells and immune cells. By binding to this receptor, MIP-1 can inhibit the growth and spread of cancer cells, as well as modulate immune responses.
Biochemical and Physiological Effects:
MIP-1 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to inhibit cancer cell growth and modulate immune responses. Additionally, MIP-1 has been shown to have a low toxicity profile, making it a safe candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MIP-1 for lab experiments is its high purity and yield, which makes it an efficient and reliable compound for research. Additionally, MIP-1 has a low toxicity profile, which minimizes the risk of adverse effects during experiments. However, one limitation of MIP-1 is its relatively high cost, which can make it difficult for some labs to obtain and use.
Orientations Futures
There are several future directions for research on MIP-1, including its potential applications in cancer diagnosis and treatment, as well as its use as a therapeutic agent for inflammatory diseases and chronic pain. Additionally, further studies are needed to explore the mechanism of action of MIP-1 and its interactions with other receptors in the body. Finally, research is needed to optimize the synthesis method for MIP-1 and reduce its cost, making it more accessible for widespread use in scientific research.
Applications De Recherche Scientifique
MIP-1 has been studied extensively for its potential applications in the field of medicine. One of the main areas of research has been its use as a diagnostic tool for detecting cancer cells. Studies have shown that MIP-1 can bind to cancer cells and distinguish them from healthy cells, making it a promising candidate for cancer diagnosis. Additionally, MIP-1 has been found to exhibit anti-inflammatory and analgesic properties, which could make it useful in the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
2-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN3O5S/c1-28-12-11-21-19(25)16-5-3-4-6-17(16)22-18(24)13-23(29(2,26)27)15-9-7-14(20)8-10-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQMXFJNSTXEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4737873.png)
![N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4737874.png)

![2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4737885.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737893.png)
![2-imino-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B4737900.png)

![5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4737918.png)
![ethyl 4-{[(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4737921.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4737926.png)

![N-{4-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4737958.png)
![N-(3,5-dichlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4737974.png)